molecular formula C19H21NO4 B2987832 2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate CAS No. 926127-59-5

2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate

Cat. No. B2987832
CAS RN: 926127-59-5
M. Wt: 327.38
InChI Key: YOLOQYUVLJWORO-UHFFFAOYSA-N
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Description

2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as O-Tolylaminoethyl ethyl 4-ethoxyphenyl-2-oxo-2-ethyl acetate or simply as OTET. In

Scientific Research Applications

Efficient Reagent for Novel α-Ketoamide Derivatives Synthesis

A study by El‐Faham et al. (2013) utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing a novel series of α-ketoamide derivatives. These compounds were synthesized via the ring opening of N-acylisatin, demonstrating OxymaPure's superiority in purity and yield over traditional methods. The synthesized compounds were analyzed using FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).

Novel Quinoxalines Synthesis and Their Potential Applications

Research by Zarrouk et al. (2014) focused on the synthesis of quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, for use as corrosion inhibitors for copper in nitric acid media. The study explored the relationship between molecular structure and inhibition efficiency, providing insights into the potential applications of these compounds beyond their primary synthesis objectives (Zarrouk et al., 2014).

Synthesis and Properties of Related Compounds

The synthesis and properties of compounds structurally related to 2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate have been explored, demonstrating various methodologies and potential applications in scientific research. These include the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting complex reactions and the potential for studying atropisomerism due to the high energy barrier for rotation around the N-aryl single bond (Yavari et al., 2002).

properties

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-16-10-8-15(9-11-16)12-19(22)24-13-18(21)20-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLOQYUVLJWORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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